molecular formula C11H11NO4 B1665877 Ethyl oxo[(7-oxocyclohepta-1,3,5-trien-1-yl)amino]acetate CAS No. 65425-48-1

Ethyl oxo[(7-oxocyclohepta-1,3,5-trien-1-yl)amino]acetate

Cat. No. B1665877
CAS RN: 65425-48-1
M. Wt: 221.21 g/mol
InChI Key: CRXULLXPVXXUJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AY 25674 is a drug with antiallergic properties which has been shown to inhibit passive anaphylaxis in rat.

Scientific Research Applications

Regioselective Addition in Organic Synthesis

Ethyl oxo[(7-oxocyclohepta-1,3,5-trien-1-yl)amino]acetate is involved in regioselective addition reactions, particularly with aromatic amines. This process results in products where the addition occurs at specific sites, demonstrating its utility in synthesizing complex organic compounds. For instance, the regioselective addition of aromatic amines to certain acetates has been explored, highlighting the compound's potential in organic synthesis (Koz’minykh et al., 2006).

Marine Fungal Compound Isolation

This compound is also relevant in the study of marine fungi, where it's used to isolate novel compounds. Research on marine fungus Penicillium sp. led to the discovery of new compounds, underlining the importance of such esters in natural product chemistry and potentially new drug discovery (Wu et al., 2010).

Reactions with Other Chemicals

The interactions between ethyl oxo[(7-oxocyclohepta-1,3,5-trien-1-yl)amino]acetate and other chemicals have been extensively studied. For example, its reaction with ethyl chloroacetate in ethanol leads to various esters, shedding light on its reactivity and potential applications in creating diverse chemical structures (Bonanomi & Palazzo, 1977).

Biological Activity and Biocidal Properties

Studies have also explored the biological activity of compounds derived from this ester, revealing its potential in antibacterial and antifungal applications. For example, certain derivatives have shown excellent biocidal properties against various bacteria and fungi (Youssef et al., 2011).

Synthesis of Heterocyclic Systems

The compound plays a significant role in the synthesis of heterocyclic systems, which are crucial in pharmaceutical chemistry. Reactions involving this ester lead to the formation of complex heterocyclic structures, useful in drug development and other areas of chemistry (Ramos et al., 2011).

properties

CAS RN

65425-48-1

Product Name

Ethyl oxo[(7-oxocyclohepta-1,3,5-trien-1-yl)amino]acetate

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

ethyl 2-oxo-2-[(7-oxocyclohepta-1,3,5-trien-1-yl)amino]acetate

InChI

InChI=1S/C11H11NO4/c1-2-16-11(15)10(14)12-8-6-4-3-5-7-9(8)13/h3-7H,2H2,1H3,(H,12,13,14)

InChI Key

CRXULLXPVXXUJL-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)NC1=CC=CC=CC1=O

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=CC=CC1=O

Appearance

Solid powder

Other CAS RN

65425-48-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AY 25,674
AY 25674
AY-25674
N-(2-oxo-3,5,7-cycloheptatrien-1-yl)aminooxoacetic acid ethyl este

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl oxo[(7-oxocyclohepta-1,3,5-trien-1-yl)amino]acetate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl oxo[(7-oxocyclohepta-1,3,5-trien-1-yl)amino]acetate
Reactant of Route 3
Reactant of Route 3
Ethyl oxo[(7-oxocyclohepta-1,3,5-trien-1-yl)amino]acetate
Reactant of Route 4
Reactant of Route 4
Ethyl oxo[(7-oxocyclohepta-1,3,5-trien-1-yl)amino]acetate
Reactant of Route 5
Reactant of Route 5
Ethyl oxo[(7-oxocyclohepta-1,3,5-trien-1-yl)amino]acetate
Reactant of Route 6
Reactant of Route 6
Ethyl oxo[(7-oxocyclohepta-1,3,5-trien-1-yl)amino]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.